

UMI-77: A Technical Guide for Pharmacokinetic and Pharmacodynamic Research

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Compound of Interest

Compound Name: UMI-77-d4

Cat. No.: B12424452

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UMI-77, a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), for use in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document consolidates key data on its biological activity, outlines detailed experimental protocols, and visualizes its mechanism of action.

Core Concepts: Pharmacokinetics and Pharmacodynamics

UMI-77 has been investigated in preclinical models, primarily focusing on its potential as an anti-cancer agent, particularly in pancreatic cancer.^{[1][2]} While comprehensive in vivo pharmacokinetic data remains limited in publicly available literature, existing studies provide foundational knowledge for further research.

Pharmacokinetic Profile

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For UMI-77, in vitro studies have shown moderate metabolic stability.

Parameter	Value	Species	Matrix	Notes
Half-life ($t_{1/2}$)	45 minutes	Mouse	Liver Microsomes	This in vitro data suggests a moderate rate of metabolic clearance. [1]

Note: Detailed in vivo pharmacokinetic parameters such as C_{max}, T_{max}, AUC, clearance, and volume of distribution for UMI-77 have not been extensively reported in the reviewed scientific literature.

In Vivo Dosing and Tolerability

In a xenograft model of human pancreatic cancer (BxPC-3) in SCID mice, UMI-77 has been administered intravenously.

Species	Dose	Route of Administration	Dosing Schedule	Observation
SCID Mice	60 mg/kg	Intravenous (i.v.)	5 consecutive days per week for 2 weeks	Effective tumor growth inhibition was observed with no significant toxicity or weight loss. [1]
SCID Mice	80 mg/kg	Intravenous (i.v.)	5 consecutive days per week for 2 weeks	Severe weight loss (>20%) was observed, indicating this dose exceeded the maximum tolerated dose (MTD). [1]

Pharmacodynamic Profile

UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of Mcl-1 with a high affinity.[1][2] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak, leading to the induction of the intrinsic apoptotic pathway.[1][2]

Parameter	Value	Cell Lines	Notes
Binding Affinity (Ki) for Mcl-1	490 nM	-	Demonstrates high selectivity for Mcl-1 over other Bcl-2 family members.[1][2]
IC50 (Cell Growth Inhibition)	3.4 µM	BxPC-3 (Pancreatic Cancer)	UMI-77 shows potent inhibition of cell growth in sensitive pancreatic cancer cell lines.[1]
4.4 µM	Panc-1 (Pancreatic Cancer)		
12.5 µM	MiaPaCa-2 (Pancreatic Cancer)		
16.1 µM	AsPC-1 (Pancreatic Cancer)		

Pharmacodynamic effects observed in preclinical models include:

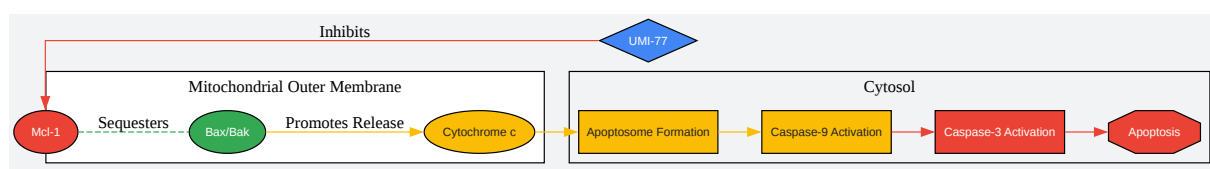
- Induction of Apoptosis: UMI-77 induces apoptosis in a time- and dose-dependent manner.[1]
- Cytochrome c Release: Treatment with UMI-77 leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2]
- Caspase-3 Activation: The release of cytochrome c subsequently activates caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

- Modulation of Apoptotic Proteins: In vivo, UMI-77 treatment in a BxPC-3 xenograft model resulted in a significant decrease in the anti-apoptotic protein survivin and an enhancement of pro-apoptotic markers.[1]

Signaling Pathways and Experimental Workflows

UMI-77 Mechanism of Action: Intrinsic Apoptotic Pathway

The following diagram illustrates the signaling pathway through which UMI-77 induces apoptosis.

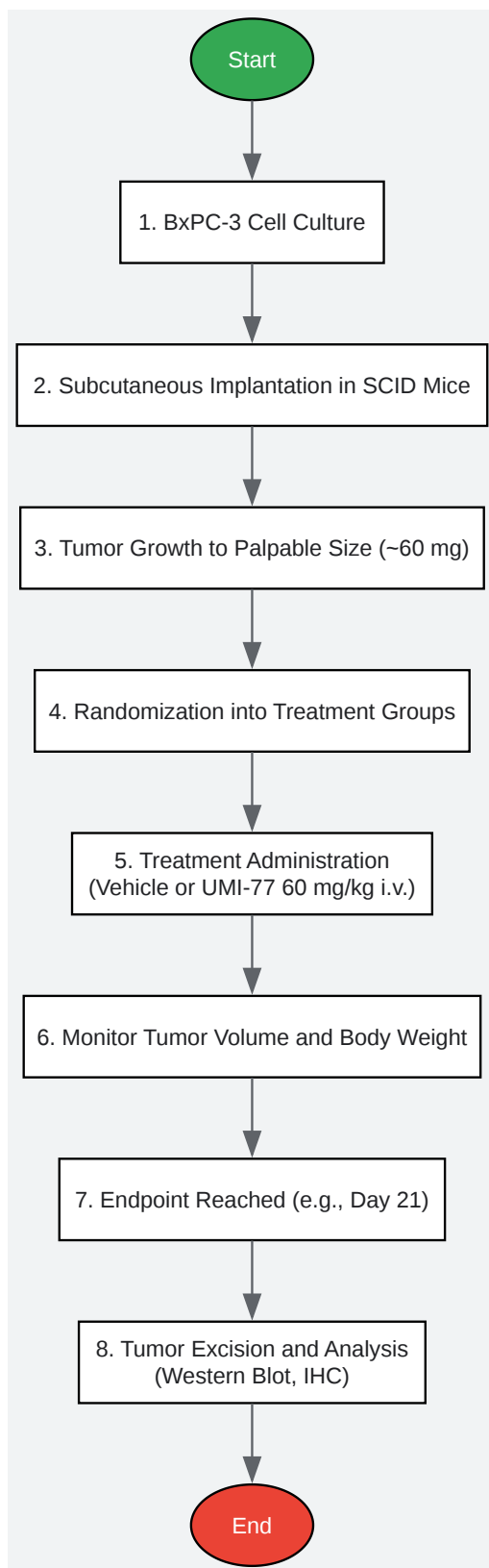


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UMI-77 inhibits Mcl-1, leading to apoptosis.

Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of UMI-77 in a pancreatic cancer xenograft model.



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References

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